molecular formula C25H21N B1293856 4-Tritylaniline CAS No. 22948-06-7

4-Tritylaniline

Cat. No. B1293856
CAS RN: 22948-06-7
M. Wt: 335.4 g/mol
InChI Key: XYHDHXBLSLSXSR-UHFFFAOYSA-N
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Description

4-Tritylaniline, also referred to as p-tritylaniline or 4-Triphenylmethylaniline, is an organic compound . It has a linear formula of (C6H5)3CC6H4NH2 . The molecular weight of 4-Tritylaniline is 335.44 .


Synthesis Analysis

4-Tritylaniline has been used in the preparation of various compounds. For instance, it was used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .


Molecular Structure Analysis

The molecular structure of 4-Tritylaniline consists of a central carbon atom bonded to three phenyl groups and an aniline group . The InChI key for 4-Tritylaniline is XYHDHXBLSLSXSR-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Tritylaniline are not mentioned in the search results, it’s important to note that the choice of reaction for any analysis must be fast, complete, and specific . Only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

4-Tritylaniline is a solid at room temperature with a melting point of 255-257 °C . It has a molecular weight of 335.44 . The compound’s linear formula is (C6H5)3CC6H4NH2 .

Scientific Research Applications

Chemiluminescence Detection in Amino Acid Analysis

4-Tritylaniline has been employed in the field of analytical chemistry, specifically in chemiluminescence detection methods for amino acids. For instance, the determination of amino acids like proline, histidine, tyrosine, arginine, phenylalanine, and tryptophan using flow injection analysis (FIA) with chemiluminescence detection involves trityl compounds. These methods offer precision and low detection limits, beneficial for sensitive analytical procedures (Costin, Francis, & Lewis, 2003).

Structural Studies and Base Strength Measurements

Research involving tritylamines, including 4-Tritylaniline, focuses on their preparation, structural characterization, and base strength measurements. This includes studies on substituted tritylamines and their analogs, providing insights into chemical properties like bond lengths, planarisation effects, and zwitter-ion formation in crystalline states (Canle, Clegg, Demirtaş, Elsegood, & Maskill, 2000).

Application in Polymer Chemistry

In polymer chemistry, 4-Tritylaniline has been utilized for grafting onto polyurethane. Studies explore its effects on properties like glass transition temperature, tensile strength, shape recovery, and flexibility at low temperatures. The incorporation of tritylaniline into polymers demonstrates significant enhancements in mechanical and thermal properties, making it valuable for material science applications (Chung, Bae, Choi, & Chun, 2018).

Gas Transport Properties

Research also extends to the development of aromatic polyamides containing trityl substituted triphenylamine. These materials, studied for their gas transport properties, exhibit improved gas permeability and selectivity for certain gas pairs, such as CO2/CH4 and O2/N2. The research provides valuable information for applications in gas separation technologies (Bisoi, Mandal, Padmanabhan, & Banerjee, 2017).

Bioorthogonal Chemistry and Immunology

4-Tritylaniline-related compounds have been explored in bioorthogonal chemistry, particularly in studies involving the controlled release of drugs in live animals. This research is crucial for understanding biological processes like cell death and immunity, offering potential therapeutic applications in cancer treatment (Wang et al., 2020).

Safety And Hazards

4-Tritylaniline is classified as a non-combustible solid . It does not have a flash point, indicating it does not ignite easily . Personal protective equipment recommended for handling 4-Tritylaniline includes a dust mask type N95, eyeshields, and gloves .

Relevant Papers One relevant paper found discusses the grafting of 4-Tritylaniline onto polyurethane and the effects of this grafting on various properties of the resulting polymers . The paper investigates the effects on the soft segment glass transition, tensile strength, recovery to original shape, and flexibility at freezing temperature .

properties

IUPAC Name

4-tritylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHDHXBLSLSXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066844
Record name Benzenamine, 4-(triphenylmethyl)-
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Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tritylaniline

CAS RN

22948-06-7
Record name p-Tritylaniline
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Record name Benzenamine, 4-(triphenylmethyl)-
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Record name p-Tritylaniline
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Record name Benzenamine, 4-(triphenylmethyl)-
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Record name Benzenamine, 4-(triphenylmethyl)-
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Record name 4-(triphenylmethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
YC Chung, JC Bae, JW Choi, BC Chun - Macromolecular Research, 2018 - Springer
… Two functional groups, phenolphthalein and 4-tritylaniline, were chosen for grafting in this research because the triphenyl structure of phenolphthalein and the tetraphenyl structure of …
Number of citations: 1 link.springer.com
G Chuchani, J Zabicky - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… or diazotisation followed by hydrolysis of 2-nitro-4-tritylaniline. Tritylated m-aminophenol (V) … -2-tritylphenol and (VIII) is 3-methoxy-4-tritylaniline. Attempts to obtain o-tritylphenol (VI) and …
Number of citations: 3 pubs.rsc.org
H Arabi, MS Beheshti, A Manteghi - Advances in Polymer …, 2022 - hindawi.com
… Thus, here, we report the synthesis of neutral [N,O] nickel complexes bearing bulky 2-aminobiphenyl and 4-tritylaniline moieties followed by ethylene polymerization and characterization…
Number of citations: 1 www.hindawi.com
A Modak, A Bhaumik - ChemistrySelect, 2016 - Wiley Online Library
… the importance of using rigid 3D 4-tritylaniline as polymerization precursor for selective … Further, the use of 4-tritylaniline as polymerizing precursor is very important, because when …
CW Lee, JY Lee - Chemistry–A European Journal, 2012 - Wiley Online Library
… ) and N,N-diphenyl-4-tritylaniline (TCPA), with tetraphenylsilane and tetraphenylmethane … -bromo-4-tritylbenzene prepared from 4-tritylaniline. All compounds were purified by column …
TW Schultz, DT Lin, LM Arnold - Science of the total environment, 1991 - Elsevier
… Four chemicals, 4-decylaniline, 4-dodecylaniline, 4-tritylaniline and 4-aminophenethyl alcohol, did not elicit the measured response at saturation. Five chemicals, 2-aminophenol, 2-…
Number of citations: 37 www.sciencedirect.com
S Bisoi, AK Mandal, V Padmanabhan… - Journal of Membrane …, 2017 - Elsevier
… A series of fully aromatic polyamides (PAs) was prepared by the polycondensation reaction of 4,4′-diamino-4-tritylaniline with four commercial diacids. The polymers were well-…
Number of citations: 62 www.sciencedirect.com
T Kawato, H Kanatomi, K Amimoto, H Koyama… - Chemistry …, 1999 - journal.csj.jp
… N-{3,5-bis(1-methyl-1-phenylethyl)salicylidene}-4-tritylaniline and its clathrate crystals with methanol and acetone were prepared. Solvent effects were observed on the solid-phase …
Number of citations: 23 www.journal.csj.jp
DR Armstrong, SC Ball, D Barr, W Clegg… - Journal of the …, 2002 - pubs.rsc.org
… In a similar vein to the synthesis and characterisation of 1, 4-tritylaniline has been treated with 2 eq. Bu n Li in toluene–Et 2 O to afford (Et 2 O) 6 ·[Li 2 N(C 6 H 4 -4-CPh 3 )] 10 2 (…
Number of citations: 5 pubs.rsc.org
H Mao, S Zhang - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
… Diamine monomer c was prepared via the condensation of 4-tritylaniline with 4-fluoronitrobenzene, followed by a hydrazine Pd/C catalytic reduction. Elemental analysis, IR and NMR …
Number of citations: 27 pubs.rsc.org

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